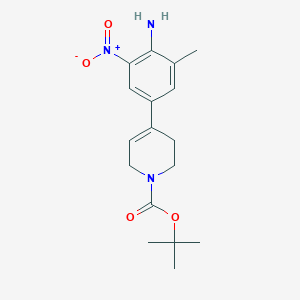

tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

説明

特性

IUPAC Name |

tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-11-9-13(10-14(15(11)18)20(22)23)12-5-7-19(8-6-12)16(21)24-17(2,3)4/h5,9-10H,6-8,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEFXEHWZZAJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])C2=CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of the nitro group to the aromatic ring.

Amination: Conversion of a nitro group to an amino group.

Cyclization: Formation of the dihydropyridine ring.

Esterification: Introduction of the tert-butyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridine ring.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce various amine derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential effects on cellular processes or as a probe to investigate biological pathways.

Medicine

Medicinally, dihydropyridine derivatives are often explored for their potential as cardiovascular drugs, particularly as calcium channel blockers.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action for tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific biological target. For example, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, thereby affecting muscle contraction and other calcium-dependent processes.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Influence on Activity :

- The pyrazolopyrimidine moiety (e.g., in Compound 2, Table 1) correlates with enhanced kinase inhibition (IC₅₀ values: to* ), suggesting that heterocyclic substituents improve target binding .

- The methoxypyridine group in the isopropyl derivative (Compound 4) further enhances potency, likely due to improved solubility and hydrogen-bonding interactions .

Role of Protecting Groups :

- The tert-butyl carbamate in the target compound and Compound 2 stabilizes the dihydropyridine ring during synthesis but may reduce bioavailability due to steric bulk .

- Isopropyl carbamate (Compound 4) offers a balance between stability and metabolic clearance, contributing to its higher activity .

Aromatic Substitution Patterns: The 3-methyl-5-nitro-4-amino substitution in the target compound creates a sterically hindered and electron-deficient aromatic ring, which may limit reactivity compared to simpler analogs like 2-methyl-6-nitro-4-tetrahydropyridinylaniline (Compound 3) .

Synthetic Utility :

- The target compound’s nitro group can be reduced to an amine for downstream modifications (e.g., amide coupling), as demonstrated in neurotensin receptor agonist syntheses .

- In contrast, pyrazolopyrimidine derivatives (Compounds 1 and 4) are typically used as final bioactive scaffolds .

Research Findings and Limitations

- Biological Data Gaps : While IC₅₀ values are reported for pyrazolopyrimidine analogs, the target compound’s activity remains uncharacterized, likely due to its role as an intermediate .

- Stability Issues : The discontinuation of the target compound (CymitQuimica, 2025) may reflect challenges in long-term storage or reactivity under standard conditions .

- Patent Trends : Recent patents (e.g., EP 4 374 877 A2, 2024) focus on spirocyclic and fluorinated analogs, indicating a shift away from simple dihydropyridine-carboxylate scaffolds .

生物活性

Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, identified by the CAS number 1054315-49-9, is a synthetic organic compound belonging to the dihydropyridine class. This compound has gained attention for its potential biological activities and therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C17H23N3O4

- Molecular Weight : 333.387 g/mol

- IUPAC Name : tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration : Introduction of the nitro group to the aromatic ring.

- Amination : Conversion of a nitro group to an amino group.

- Cyclization : Formation of the dihydropyridine ring.

- Esterification : Introduction of the tert-butyl ester group.

These steps can be optimized for yield and purity using advanced organic synthesis techniques and green chemistry principles .

The biological activity of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is hypothesized to involve several mechanisms:

- Calcium Channel Blockade : Similar to other dihydropyridines, it may act as a calcium channel blocker, inhibiting calcium influx into cells and affecting muscle contractions and neurotransmission .

- Antioxidant Properties : Preliminary studies suggest potential antioxidant activity, which could be beneficial in neuroprotection against oxidative stress .

Therapeutic Applications

Research indicates that this compound could have applications in various therapeutic areas:

- Cardiovascular Diseases : As a calcium channel blocker, it may be useful in treating hypertension and other cardiovascular conditions.

- Neurodegenerative Disorders : Its antioxidant properties may help mitigate damage in conditions such as Alzheimer's disease by reducing oxidative stress .

Case Studies

- Anticancer Activity : In studies focused on cancer drug synthesis, derivatives of this compound have shown promise as intermediates in developing small-molecule anticancer agents. The unique structural features may enhance efficacy against certain cancer types.

- Cholinesterase Inhibition : In related compounds studied for Alzheimer's treatment, similar dihydropyridine derivatives exhibited significant inhibition of acetylcholinesterase (AChE), suggesting that modifications to this compound could lead to effective treatments for cognitive decline associated with neurodegeneration .

Comparative Analysis with Similar Compounds

A comparison with well-known dihydropyridine derivatives such as Nifedipine and Amlodipine highlights the unique characteristics of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate:

| Compound Name | Mechanism | Therapeutic Use | Unique Features |

|---|---|---|---|

| Nifedipine | Calcium Channel Blocker | Hypertension | Established efficacy |

| Amlodipine | Calcium Channel Blocker | Hypertension | Long duration of action |

| tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | Potential Calcium Channel Blocker & Antioxidant | Cardiovascular & Neurodegenerative diseases | Novel structure with nitro and amino substitutions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions, often involving nucleophilic substitution or condensation. A typical approach includes using tert-butyl carbamate precursors with nitroaryl intermediates under anhydrous conditions. For example, tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate derivatives are synthesized using reagents like DMAP and triethylamine in dichloromethane at 0–20°C . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate intermediates.

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming the dihydropyridine ring and nitro/amino substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as seen in analogous tert-butyl pyrazolo-pyridine carboxylates) resolves stereochemistry and crystal packing . Canonical SMILES strings (e.g., CC(C)(C)OC(=O)N1CCC=CC1=O) and InChI keys from PubChem can cross-validate computational models .

Q. How can researchers assess the compound’s purity and stability under laboratory conditions?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) and monitoring via TLC or LC-MS. Store the compound in airtight containers at –20°C to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. What experimental design strategies mitigate data contradictions in reactivity studies?

- Methodological Answer : Contradictions in reactivity (e.g., nitro group reduction vs. oxidation) can arise from solvent polarity or catalyst choice. Use control experiments with standardized conditions (e.g., inert atmosphere for reduction with Pd/C or PtO₂). Group compounds by functional class (e.g., nitroaryl vs. dihydropyridine derivatives) and apply precision bands to distinguish poisoning effects in catalytic systems .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) using the compound’s 3D structure (from X-ray data ) and target proteins (e.g., calcium channels) identifies binding affinities. DFT calculations (Gaussian 16) optimize geometry and electronic properties, while MD simulations (GROMACS) assess stability in lipid bilayers .

Q. What mechanisms explain the reduction of the nitro group in this compound?

- Methodological Answer : The nitro group undergoes stepwise reduction (NO₂ → NH₂ via nitroso and hydroxylamine intermediates) under hydrogenation (H₂/Pd-C) or using NaBH₄ with transition-metal catalysts. Monitor intermediates via in situ IR spectroscopy and isolate products using pH-controlled extraction (e.g., acidic aqueous layers for amine isolation) .

Q. How to design long-term environmental fate studies for this compound?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Phase 1 : Determine physical-chemical properties (logP, pKa) via shake-flask methods and HPLC retention times.

- Phase 2 : Assess biodegradation (OECD 301F test) and photolysis (UV-Vis irradiation in aqueous/organic media).

- Phase 3 : Model bioaccumulation using quantitative structure-activity relationships (QSARs) .

Q. What advanced analytical methods resolve stereochemical complexities in derivatives?

- Methodological Answer : Chiral HPLC (Chiralpak IA column) or capillary electrophoresis with cyclodextrin additives separates enantiomers. Solid-state NMR (¹³C CP/MAS) and circular dichroism (CD) spectroscopy confirm absolute configuration in crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。